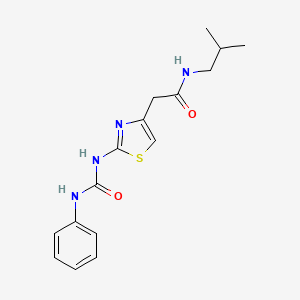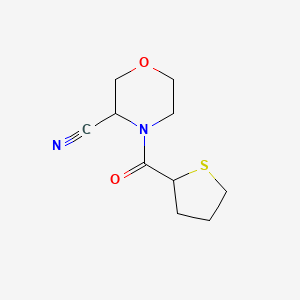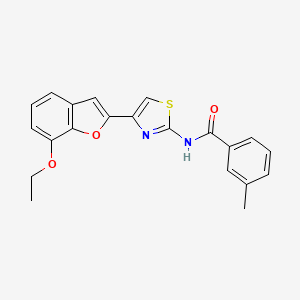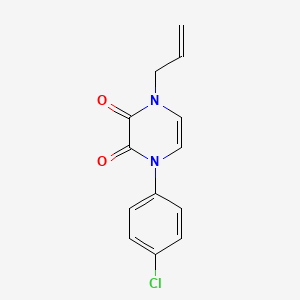![molecular formula C20H21NO5 B2603238 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid CAS No. 1694536-15-6](/img/structure/B2603238.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-24-11-17(18(21)22)20(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.41 . The boiling point is 567.9°C at 760 mmHg .
Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is used in peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides. It’s stable at room temperature and has a long shelf-life, making it useful as a coupling agent in peptide synthesis .
Hydrogel Formation
Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been found to form stable supramolecular hydrogels . These hydrogels are formed due to the formation of a supramolecular nanostructure and can be used as scaffold materials for cell culture .
Fabrication of Biofunctional Materials
The self-assembly of Fmoc-dipeptides can lead to the fabrication of various biofunctional materials . These materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Control of Morphologies
The self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) can result in different morphologies . The morphologies resulting from self-assembly can be controlled through solvent variation .
Design of Micro/Nanostructures
Fmoc protected aliphatic single amino acids can be used as novel scaffolds for the design of distinct micro/nanostructures . These structures can be tuned by control of the environmental parameters .
Applications in Biomedical Industries
Self-assembling materials, including those derived from Fmoc-SAAs, can find diverse applications in biomedical industries . These include antimicrobial materials and emulsifiers .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid”, also known as “Fmoc-DL-3-methoxy-2-methyl-alanine”, is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .
Mode of Action
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” interacts with its target by forming a carbamate linkage with the amino group of the incoming amino acid . This interaction protects the amino group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” affects the peptide synthesis pathway. It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The compound’s action on this pathway enables the production of peptides for research in the post-genomic world .
Pharmacokinetics
The pharmacokinetic properties of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” are primarily related to its role in peptide synthesis. The compound is stable under the conditions used in peptide synthesis . Its stability and reactivity are crucial for its bioavailability during the synthesis process .
Result of Action
The molecular effect of the action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” is the formation of a carbamate linkage with the amino group of an incoming amino acid . This linkage protects the amino group from unwanted reactions, allowing for the efficient synthesis of peptides . On a cellular level, the compound enables the production of peptides that can be used in various biological research and applications .
Action Environment
The action of “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid” is influenced by the environmental conditions of the peptide synthesis process. The compound is stable and reactive under the conditions typically used in peptide synthesis . Factors such as temperature, solvent, and pH can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGBVYFOYCYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)
![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)




![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2603171.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)
